molecular formula C7H14ClNO B12359737 (1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride

(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride

Cat. No.: B12359737
M. Wt: 163.64 g/mol
InChI Key: XNHWVUUTMPQGLP-ZJVNHHPWSA-N
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Description

6-Hydroxy-2-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-azabicyclo[2.2.2]octane typically involves the intramolecular cyclization of piperidine derivatives. One common method is the Dieckmann cyclization, which involves the formation of the bicyclic structure through a 6-endo-type reaction . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 6-Hydroxy-2-azabicyclo[2.2.2]octane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation and subsequent treatment with reducing agents like samarium(II) iodide to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-Hydroxy-2-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-2-azabicyclo[2.2.2]octane stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(7)8-4-5;/h5-9H,1-4H2;1H/t5-,6+,7?;/m1./s1

InChI Key

XNHWVUUTMPQGLP-ZJVNHHPWSA-N

Isomeric SMILES

C1C[C@H]2C(C[C@@H]1CN2)O.Cl

Canonical SMILES

C1CC2C(CC1CN2)O.Cl

Origin of Product

United States

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